N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide
Description
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide is a sulfamide-based dual endothelin receptor antagonist (ERA) derived from structural modifications of macitentan (N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide), an FDA-approved therapy for pulmonary arterial hypertension (PAH) . The compound features a pyrimidine core substituted with a 4-bromophenyl group, a 2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy side chain, and a benzyl (phenylmethyl) sulfamide moiety. Its design aims to enhance pharmacokinetic (PK) properties, including extended half-life and improved tissue penetration, compared to earlier ERAs like bosentan . Preclinical studies suggest this derivative maintains potent inhibition of both endothelin A (ETA) and B (ETB) receptors, critical for vasodilation and anti-proliferative effects in PAH .
Properties
IUPAC Name |
N-(benzylsulfamoyl)-5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2N6O4S/c24-18-8-6-17(7-9-18)20-21(31-36(32,33)30-12-16-4-2-1-3-5-16)28-15-29-22(20)34-10-11-35-23-26-13-19(25)14-27-23/h1-9,13-15,30H,10-12H2,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQIKJNRAFJKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C(=NC=N2)OCCOC3=NC=C(C=N3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an endothelin receptor antagonist. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(5-(4-bromophenyl)-6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-4-pyrimidinyl)-N'-(phenylmethyl)sulfamide
- Molecular Formula : C23H20Br2N6O4S
- Molecular Weight : 636.32 g/mol
- CAS Number : 441796-09-4
- Purity : 98% .
The compound features a complex structure that includes bromophenyl and pyrimidinyl moieties, contributing to its biological activity.
Endothelin Receptor Antagonism
Research indicates that this compound acts as a potent inhibitor of the endothelin receptor subtype A (ET(A)), with significant affinity for the endothelin receptor subtype B (ET(B)). This dual antagonism is crucial for managing conditions like pulmonary arterial hypertension (PAH) .
Pharmacokinetics and Efficacy
The compound exhibits excellent pharmacokinetic properties, which include:
- High oral bioavailability
- Effective distribution and metabolism in vivo
- Notable efficacy in animal models, particularly in hypertensive Dahl salt-sensitive rats .
Clinical Implications
The compound's profile suggests potential therapeutic applications in treating hypertension and related cardiovascular conditions. Its effectiveness was highlighted in a long-term phase III clinical trial for PAH, showcasing its ability to improve clinical outcomes .
Study 1: Efficacy in Hypertensive Models
In a study involving hypertensive Dahl salt-sensitive rats, this compound demonstrated significant reductions in blood pressure and improved vascular function. The study emphasized the compound's potential as a therapeutic agent in managing hypertension .
Study 2: Pharmacological Profile
A comprehensive pharmacological evaluation showed that the compound not only inhibits ET(A) but also modulates various signaling pathways associated with vascular health. This multifaceted action may contribute to its therapeutic efficacy beyond simple receptor antagonism .
Data Table: Summary of Biological Activity and Pharmacokinetics
| Property | Details |
|---|---|
| Endothelin Receptor Target | ET(A), ET(B) |
| Oral Bioavailability | High |
| Animal Model Efficacy | Significant reduction in blood pressure |
| Clinical Trial Status | Phase III for PAH |
Scientific Research Applications
Pharmacological Properties
Endothelin Receptor Antagonism
Macitentan is recognized as a dual endothelin receptor antagonist (ERA), specifically targeting the ET(A) and ET(B) receptors. This dual action is crucial for its efficacy in managing pulmonary arterial hypertension (PAH), as endothelin-1 is a potent vasoconstrictor involved in the pathophysiology of this condition. Studies have shown that Macitentan exhibits high affinity for both receptors, contributing to its therapeutic effects .
Clinical Efficacy
In clinical trials, Macitentan has demonstrated significant improvements in exercise capacity and hemodynamics in patients with PAH. It has been shown to reduce morbidity and mortality associated with this condition, making it a valuable option in the treatment landscape . The compound's pharmacokinetic profile supports once-daily dosing, enhancing patient compliance.
Synthesis and Derivatives
Synthesis Methods
The synthesis of Macitentan involves multiple steps that include the formation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions. The compound can be synthesized from bosentan derivatives, highlighting its structural modifications that enhance receptor selectivity and potency .
Derivatives and Analogues
Research into derivatives of Macitentan has revealed compounds with enhanced efficacy or reduced side effects. For instance, various sulfonamide derivatives have been synthesized to explore their antimicrobial properties alongside their potential as ERAs . These modifications aim to optimize the therapeutic index while minimizing adverse effects.
Case Studies and Research Findings
Clinical Trials
Macitentan has undergone extensive clinical trials, including long-term studies that confirm its safety profile and effectiveness in PAH management. One pivotal study demonstrated that patients treated with Macitentan had a statistically significant reduction in clinical worsening compared to placebo groups .
Antimicrobial Activity
Recent investigations have expanded the scope of Macitentan's applications beyond PAH. Some studies have explored its potential antimicrobial properties when modified into sulfonamide derivatives. These derivatives showed promising results against multidrug-resistant bacterial strains, suggesting potential uses in treating infections alongside cardiovascular applications .
Comparison with Similar Compounds
Key Observations :
- Half-Life : Preclinical data suggest the benzyl derivative may exceed macitentan’s 48-hour half-life, though clinical validation is pending . Aprocitentan, macitentan’s metabolite, already demonstrates a 44-hour half-life in humans .
Pharmacodynamic and Efficacy Comparisons
Receptor Binding and Selectivity
- Macitentan : Potent dual antagonist (ETA IC50 = 0.5 nM; ETB IC50 = 391 nM) with slow receptor dissociation kinetics, enhancing in vivo duration .
- Bosentan : Less potent (ETA IC50 = 4.7 nM; ETB IC50 = 95 nM) and faster dissociation, necessitating twice-daily dosing .
- Aprocitentan : Similar dual antagonism but with synergistic effects when combined with renin-angiotensin system (RAS) blockers in hypertension models .
Preclinical and Clinical Efficacy
- PAH Models: Macitentan reduced right ventricular hypertrophy in rats by 40% vs. placebo, outperforming bosentan .
- Clinical Outcomes :
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine
The core pyrimidine intermediate is synthesized via a four-step process starting from p-bromophenylacetic acid:
Step 1: Esterification with Solid Acid Catalysis
p-Bromophenylacetic acid undergoes methanolysis using a recyclable solid acid catalyst (e.g., sulfated zirconia) under reflux. This replaces traditional homogeneous catalysts like H₂SO₄, simplifying workup and improving atom economy (94.9% yield).
Step 2: Cyclocondensation with Dimethyl Carbonate
Methyl p-bromophenylacetate reacts with dimethyl carbonate in the presence of sodium methoxide, forming a β-keto ester intermediate. Optimal conditions (75°C, 6 h under N₂) achieve 92.5% conversion.
Step 3: Pyrimidine Ring Formation
Treatment with formamidine hydrochloride at 25°C for 16 hours yields 4,6-dihydroxypyrimidine, which is isolated via pH-controlled crystallization (purity >99% by HPLC).
Step 4: Dichlorination with Phosgene
The dihydroxypyrimidine is chlorinated using solid phosgene in toluene with N,N-dimethylaminopyridine (DMAP) as a catalyst. This step achieves 85.7% yield with minimal byproducts.
Preparation of 2-[(5-Bromo-2-pyrimidinyl)oxy]ethanol
This fragment is synthesized through nucleophilic aromatic substitution:
Coupling and Sulfamidation Reactions
Step 5: Etherification of the Core Pyrimidine
5-(4-Bromophenyl)-4,6-dichloropyrimidine undergoes regioselective substitution at the 6-position with 2-[(5-bromo-2-pyrimidinyl)oxy]ethanol using NaH as a base in THF (0°C to room temperature, 8 h). The 4-chloro group remains intact for subsequent functionalization.
Step 6: Introduction of Sulfamide Group
The 4-chloro substituent is displaced by benzylsulfamoyl chloride in a mixture of DMF and triethylamine (60°C, 4 h). Critical parameters include:
-
Molar ratio : 1:1.2 (pyrimidine:sulfamoyl chloride) to ensure complete conversion.
-
Solvent system : Anhydrous DMF to stabilize the reactive intermediate.
-
Workup : Sequential washes with 5% HCl and saturated NaHCO₃ to remove excess reagents.
Process Analytics and Quality Control
Reaction Monitoring
-
HPLC Analysis : Waters 2489-1525 system with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min). Retention times:
Compound Retention Time (min) Purity (%) Target sulfamide 12.7 99.93 4-Chloro intermediate 8.2 99.85 Benzylsulfamoyl chloride 5.9 98.2 -
Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z 588.28 [M+H]⁺) .
Q & A
Q. What is the primary therapeutic target of this compound, and how is this determined experimentally?
The compound is classified as an endothelin receptor antagonist . This activity is typically confirmed via competitive binding assays using radiolabeled endothelin-1 (ET-1) in cell lines expressing endothelin receptors (e.g., HEK293-ETA/ETB). Dose-response curves and IC50 values are calculated to quantify receptor affinity. Secondary functional assays, such as measuring intracellular calcium flux or vasoconstriction inhibition in ex vivo aortic ring models, validate antagonistic activity .
Q. What spectroscopic methods are used to confirm the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR analyze proton environments and carbon frameworks, focusing on pyrimidine ring substituents and sulfamide linkages.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C16H14Br2N6O4S; 552.13 g/mol) .
- HPLC-PDA: Assesses purity (>95%) by detecting UV-active bromophenyl and pyrimidinyl groups at λ ~260–280 nm .
Q. What synthetic routes are reported for this compound?
A typical pathway involves:
- Step 1: Coupling 5-(4-bromophenyl)-4,6-dichloropyrimidine with 2-[(5-bromo-2-pyrimidinyl)oxy]ethanol under basic conditions (K2CO3/DMF, 80°C).
- Step 2: Sulfamide formation via reaction with benzylamine and sulfuryl chloride .
- Key intermediates are characterized by FT-IR (C-Br stretch ~550 cm<sup>−1</sup>) and TLC monitoring (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can contradictory data on receptor selectivity (ETA vs. ETB) be resolved?
Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). To resolve:
- Dose-Response Profiling: Compare IC50 values across multiple assays (binding vs. functional).
- Computational Docking: Model interactions with ETA/ETB crystal structures (PDB: 5GLH, 5GLI) to predict binding modes.
- Mutagenesis Studies: Modify receptor residues (e.g., ETA Lys<sup>140</sup>) to assess impact on compound affinity .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Isotere Replacement: Substitute labile ethoxy linkers with cyclopropylmethoxy or deuterated analogs.
- Prodrug Design: Mask sulfamide groups as tert-butyl carbamates for improved oral bioavailability.
- In Vitro Microsomal Assays: Monitor degradation using liver microsomes (human/rat) and LC-MS metabolite identification .
Q. How are crystallographic data applied to analyze conformational stability?
Single-crystal X-ray diffraction reveals:
- Dihedral Angles: Between pyrimidine and bromophenyl rings (e.g., 12.8°), influencing π-π stacking and solubility.
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the sulfamide moiety (distance ~2.8 Å).
- Thermal Motion (B-factors): Assess flexibility of ethoxy chains for structure-activity relationship (SAR) studies .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | K2CO3, DMF, 80°C | 65–72 | 92–95 | |
| 2 | SO2Cl2, CH2Cl2, 0°C | 58 | 90 |
Q. Table 2. Key Spectroscopic Parameters
| Technique | Diagnostic Peaks | Functional Group Confirmation |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.42 (s, pyrimidine-H) | Pyrimidine ring integrity |
| FT-IR | 1160 cm<sup>−1</sup> (S=O) | Sulfamide linkage |
| HRMS | [M+H]<sup>+</sup> 553.12 | Molecular formula validation |
Data Contradiction Analysis Framework
For conflicting results (e.g., solubility vs. activity):
Reproduce Experiments: Control variables (pH, solvent, temperature).
Multivariate Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, salt form).
Cross-Validation: Compare in silico predictions (LogP, pKa) with empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
